2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide moiety substituted with two chlorine atoms and an indole ring substituted with a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Substitution Reactions: The methoxy group is introduced to the indole ring through electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with similar structural features but different substituents.
5-Methoxy-2-methyl-3-indoleacetic acid: A compound with a similar indole core but different functional groups.
Uniqueness
2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the methoxy group on the indole ring enhances its reactivity and potential interactions with biological targets .
Properties
Molecular Formula |
C18H16Cl2N2O2 |
---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-24-13-3-5-17-14(9-13)11(10-22-17)6-7-21-18(23)15-8-12(19)2-4-16(15)20/h2-5,8-10,22H,6-7H2,1H3,(H,21,23) |
InChI Key |
ZSWGWRUEQVPHRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.